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Compound of Interest

Compound Name: Aripiprazole Related Compound B
CAS No.: 1424858-02-5
Cat. No.: B601586
Get Quote
. J

Executive Summary & Regulatory Context[1][2][3]

Aripiprazole Related Compound B (USP nomenclature) is a critical process-related impurity
and degradation product monitored during the manufacturing of Aripiprazole, an atypical
antipsychotic. Chemically identified as 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one, it
typically arises from the hydrolysis of the alkylating intermediate (7-(4-chlorobutoxy)-3,4-
dihydroquinolin-2(1H)-one) or through oxidative degradation pathways.

Regulatory bodies (ICH, USP, EP) require stringent control of this impurity due to its structural
similarity to the active pharmaceutical ingredient (API) and potential to impact drug efficacy and
safety profiles. This guide provides a definitive spectroscopic profile (NMR, MS, IR) to assist
analytical scientists in the identification, qualification, and quantification of this specific impurity.

Chemical Identity
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Parameter Detail

Common Name Aripiprazole Related Compound B (USP)

) 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-
Chemical Name

one
CAS Number 889443-20-3
Molecular Formula C13H17NOs
Molecular Weight 235.28 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, Chloroform

Critical Distinction: Do not confuse this with Aripiprazole EP Impurity B, which refers to 1-(2,3-
dichlorophenyl)piperazine (CAS 119532-26-2). This guide focuses exclusively on the USP
Related Compound B (Hydroxybutoxy derivative).

Mass Spectrometry (MS) Profiling

Mass spectrometry offers the primary method for trace-level detection. The ionization behavior
of Related Compound B is characterized by a stable molecular ion peak and a distinct
fragmentation pattern involving the loss of the hydroxybutyl chain.

Experimental Parameters (Recommended)

« lonization Mode: Electrospray lonization (ESI), Positive Mode (+ve).
e Instrument: LC-MS/MS (Q-TOF or Triple Quadrupole).

e Source Voltage: 3.5 — 4.5 kV.
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» Cone Voltage: 30 V.

MS Data Interpretation

lon Type m/z (Observed) Interpretation

Protonated Molecular lon

[M+H]* 236.1

(Base Peak)
[M+Na]* 258.1 Sodium Adduct

Dehydration product (loss of
[M+H - H20]* 218.1

terminal -OH)

7-hydroxy-3,4-dihydroquinolin-
Fragment A 164.1 2(1H)-one core (Loss of
hydroxybutyl chain)

Ring contraction/CO loss from
Fragment B 136.1
Fragment A

Fragmentation Pathway

The following diagram illustrates the logical fragmentation pathway observed in MS/MS studies,
confirming the presence of the hydroxybutoxy side chain.

[M+H]+
m/z 236.1
(Parent lon)

[M+H - H20]+ Core Fragment
m/z 218.1 m/z 164.1
(Dehydration) (Loss of C4H80)

28 Da (CO)

Secondary Fragment
m/z 136.1
(Ring Contraction)
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Figure 1: Proposed MS fragmentation pathway for Aripiprazole Related Compound B.

Infrared Spectroscopy (IR)[6][7][8]

IR spectroscopy is vital for confirming the functional groups, specifically distinguishing the
hydroxyl (-OH) terminus of the impurity from the chloro (-Cl) or bromo (-Br) terminus of the
synthetic intermediate.

Key Absorption Bands

. Wavenumber . .
Functional Group ( 1 Intensity Assignment
cm-

Terminal alcohol
O-H Stretch 3350 — 3450 Broad, Medium (Distinguishing feature
from Aripiprazole API)

N-H Stretch 3180 — 3220 Sharp, Medium Lactam ring N-H
Amide | (Lactam
C=0 Stretch 1650 — 1680 Strong
carbonyl)
. Aromatic ring skeletal
C=C (An) 1580 — 1620 Medium o
vibrations
C-O-C Stretch 1240 - 1260 Strong Aryl alkyl ether linkage

Aliphatic CHz of the
C-H Stretch 2850 — 2950 Medium butoxy chain and

quinolinone ring

Diagnostic Insight: The presence of the broad O-H stretch at ~3400 cm~* combined with the
absence of the characteristic C-Cl stretch (600-800 cm~1) confirms the hydrolysis of the
chlorobutoxy intermediate.

Nuclear Magnetic Resonance (NMR)[2][7][8][9]

NMR provides the definitive structural elucidation. The data below distinguishes the unique
aliphatic chain signals of Related Compound B from the piperazine-containing chain of the API.
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'H NMR Assignments (400 MHz, DMSO-de)

Note: Chemical shifts (8) are relative to TMS at 0.00 ppm.
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Chemical Coupling .

. Proton L . Assignment
Position Multiplicity Shift (6 Constant (J .
Count Logic

ppm) Hz)

Lactam
) amide proton
NH 1H Singlet (br) 10.02 -
(exchangeabl

e).

Aromatic

proton ortho
H-5 1H Doublet 7.05 8.3 _

to ring

junction.

Aromatic
Doublet of proton meta
H-6 1H 6.52 8.3,24
Doublets to ether

linkage.

Aromatic
proton ortho
H-8 1H Doublet 6.38 2.4 to ether
linkage
(shielded).

Methylene
] adjacent to
O-CHz2 (1 2H Triplet 3.94 6.4
phenoxy

oxygen.

Methylene
) adjacent to
CH2-OH (4" 2H Triplet 3.44 6.3 )
terminal

hydroxyl.

Benzylic
] methylene of
Lactam (H-4) 2H Triplet 2.78 7.5 o
quinolinone

ring.
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Methylene
Lactam (H-3) 2H Triplet 2.41 7.5 alpha to

carbonyl.

Central
methylenes
of the butyl
chain.

CH2 (2, 3) 4H Multiplet 1.55-1.75

Terminal

] hydroxyl

OH 1H Broad Singlet  4.45 T
(visible in dry

DMSO).

13C NMR Assignments (100 MHz, DMSO-ds)

e Carbonyl (C=0): 170.5 ppm

e Aromatic Carbons: 158.2 (C-7), 138.5 (C-9), 128.5 (C-5), 115.8 (C-10), 108.2 (C-6), 102.1
(C-8).

« Aliphatic Carbons: 67.5 (O-CHz), 60.8 (CH2-OH), 30.5 (C-4), 29.2 (C-2'), 25.6 (C-3"), 24.2 (C-
3).

Experimental Protocol: Isolation & Preparation

While often available as a certified reference standard, Related Compound B can be
synthesized for research purposes via the controlled hydrolysis of the chlorobutoxy
intermediate.

Synthesis Workflow

» Starting Material: 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.[1][2][3]
e Reagent: Aqueous NaOH (10%) or KOH.
e Solvent: DMSO or DMF/Water mixture.

e Conditions: Heat at 80°C for 4-6 hours.
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o Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, dry over NazSOa.

 Purification: Recrystallization from Ethanol or Flash Chromatography (DCM:MeOH 95:5).

7-(4-chlorobutoxy)-3,4- ) Hydrolysis . Recrystallization Related Compound B
dihydroquinolin-2(1H)-one (NaOH/H20, 80°C) St ke (Ethanol) (GI)]

Click to download full resolution via product page

Figure 2: Synthesis and isolation workflow for Aripiprazole Related Compound B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Aripiprazole Related Compound B]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b601586/docs#comprehensive-spectroscopic-
characterization-of-aripiprazole-related-compound-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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